Demethyltexasin
Overview
Description
Demethyltexasin is a small molecule with the CAS Number 17817-31-1 . It has a molecular weight of 270.24 and a formula of C15H10O5 . It is also known as 4’,6,7-trihydroxyisoflavone .
Synthesis Analysis
Demethyltexasin is a metabolite of daidzein, derived from soybean Glycine max . It has been detected in many traditional Asian fermented soybean products such as Tempeh or Doenjang .Molecular Structure Analysis
Demethyltexasin is a soy isoflavone bearing a chromen nucleus . It is structurally more active than aglycones, as the glycosyl unit offers better solubility, stability, and functionality .Chemical Reactions Analysis
The radical scavenging behavior of Demethyltexasin has been studied through structural activity analysis . The influence of H atom on the radical scavenging behavior has been analyzed .Physical And Chemical Properties Analysis
Demethyltexasin has a molecular weight of 270.24 and a formula of C15H10O5 . It has a predicted density of 1.548±0.06 g/cm3, a melting point of >280℃, and a boiling point of 587.1±50.0 °C .Scientific Research Applications
Antibacterial Properties
Demethyltexasin, an isoflavone metabolite, has shown significant antibacterial activity, especially against Staphylococcus aureus. It is effective against various strains, including those resistant to common antibiotics like methicillin and tetracycline. Its minimum inhibitory concentrations (MICs) range from 16 to 128 μg ml−1, indicating strong antibacterial potential (Hummelova et al., 2015).
Synergistic Effects with Antibiotics
Research has found that demethyltexasin (DT) can synergistically enhance the effectiveness of certain antibiotics, such as amoxicillin and oxacillin, against Staphylococcus aureus, including methicillin-resistant strains (MRSA). This suggests DT's potential in developing new antistaphylococcal treatments, particularly for antibiotic-resistant bacterial strains (Rondevaldova et al., 2018).
Future Directions
Demethyltexasin has been found to possess more biological activities compared to its glycosyl derivative DTG . This makes it a potential candidate to act as a drug . The field of drug conjugates as drug delivery systems for the treatment of cancer continues to advance with the application of new technologies .
properties
IUPAC Name |
6,7-dihydroxy-3-(4-hydroxyphenyl)chromen-4-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10O5/c16-9-3-1-8(2-4-9)11-7-20-14-6-13(18)12(17)5-10(14)15(11)19/h1-7,16-18H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GYLUFQJZYAJQDI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=COC3=CC(=C(C=C3C2=O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8022452 | |
Record name | 4',6,7-Trihydroxyisoflavone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8022452 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | 6-Hydroxydaidzein | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0031715 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Product Name |
6,7,4'-Trihydroxyisoflavone | |
CAS RN |
17817-31-1 | |
Record name | 6,7,4′-Trihydroxyisoflavone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=17817-31-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4',6,7-Trihydroxyisoflavone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017817311 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4',6,7-Trihydroxyisoflavone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8022452 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4',6,7-TRIHYDROXYISOFLAVONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PLM2K574GE | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | 6-Hydroxydaidzein | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0031715 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
322 °C | |
Record name | 6-Hydroxydaidzein | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0031715 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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